molecular formula C₂₇H₄₄O₃ B1146559 3-epi-24R 25-Dihydroxy Vitamin D3 CAS No. 272776-87-1

3-epi-24R 25-Dihydroxy Vitamin D3

Cat. No.: B1146559
CAS No.: 272776-87-1
M. Wt: 416.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-epi-24R 25-Dihydroxy Vitamin D3 is a metabolite of Vitamin D3, which plays a crucial role in calcium homeostasis and bone health. This compound is an epimer of 24R,25-Dihydroxy Vitamin D3, differing in the spatial orientation of the hydroxyl group at the third carbon position. Epimers are compounds that differ in configuration at only one stereogenic center. The presence of this epimer can influence the biological activity and potency of Vitamin D3 metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-epi-24R 25-Dihydroxy Vitamin D3 involves several steps, starting from commercially available precursors. One common synthetic route begins with the reduction of (S)-carvone to produce an alcohol intermediate. This intermediate undergoes a series of reactions, including palladium-catalyzed coupling and hydroxylation, to form the desired epimer. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-epi-24R 25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s properties and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations occur .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-epi-24R 25-Dihydroxy Vitamin D3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-epi-24R 25-Dihydroxy Vitamin D3 involves its interaction with Vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound modulates the expression of genes involved in calcium absorption and bone mineralization. The epimeric form may influence the binding affinity and activity of the compound, leading to variations in its biological effects. The pathways involved include the regulation of calcium and phosphate homeostasis, which are critical for maintaining bone health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-epi-24R 25-Dihydroxy Vitamin D3 is unique due to its specific epimeric form, which can influence its biological activity and potency. The presence of the epimer can affect the compound’s interaction with Vitamin D receptors and its overall efficacy in regulating calcium homeostasis and bone health. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

272776-87-1

Molecular Formula

C₂₇H₄₄O₃

Molecular Weight

416.64

Synonyms

(3α,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.